molecular formula C13H16N2O2 B3098953 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide CAS No. 134676-35-0

3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide

Cat. No.: B3098953
CAS No.: 134676-35-0
M. Wt: 232.28 g/mol
InChI Key: JOYASYZSAJXRBA-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The indole nucleus is a common structural motif in many bioactive compounds, making it a significant target for synthetic and medicinal chemistry.

Biochemical Analysis

Cellular Effects

Indole derivatives are known to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide may exert its effects at the molecular level through similar interactions.

Metabolic Pathways

Indole is an important heterocyclic system that provides the skeleton to many natural and synthetic compounds , suggesting that this compound may be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring .

Another approach involves the use of a three-component reaction, where a phthalaldehydic acid, primary amine, and 1H-indole are reacted in water under catalyst-free conditions . This method is advantageous due to its simplicity and clean reaction profile.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, modern techniques such as transition metal-catalyzed C–H/N–H functionalization and rhodium carbene insertions are also employed to produce complex indole derivatives on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxaldehyde or indole-3-carboxylic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy and methyl groups enhance its stability and solubility, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(1H-indol-3-yl)-N-methoxy-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-15(17-2)13(16)8-7-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYASYZSAJXRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCC1=CNC2=CC=CC=C21)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601265566
Record name N-Methoxy-N-methyl-1H-indole-3-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134676-35-0
Record name N-Methoxy-N-methyl-1H-indole-3-propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134676-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methoxy-N-methyl-1H-indole-3-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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